N,N-Diethyl-2-phenylacetamide N,N-Diethyl-2-phenylacetamide N, N-Diethylbenzeneacetamide, also known as N, N-diethylphenylacetamide or depa, belongs to the class of organic compounds known as phenylacetamides. These are amide derivatives of phenylacetic acids. N, N-Diethylbenzeneacetamide exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, N, N-diethylbenzeneacetamide is primarily located in the cytoplasm. Outside of the human body, N, N-diethylbenzeneacetamide can be found in green vegetables. This makes N, N-diethylbenzeneacetamide a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 2431-96-1
VCID: VC20838647
InChI: InChI=1S/C12H17NO/c1-3-13(4-2)12(14)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3
SMILES: CCN(CC)C(=O)CC1=CC=CC=C1
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol

N,N-Diethyl-2-phenylacetamide

CAS No.: 2431-96-1

Cat. No.: VC20838647

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

N,N-Diethyl-2-phenylacetamide - 2431-96-1

Specification

Description N, N-Diethylbenzeneacetamide, also known as N, N-diethylphenylacetamide or depa, belongs to the class of organic compounds known as phenylacetamides. These are amide derivatives of phenylacetic acids. N, N-Diethylbenzeneacetamide exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, N, N-diethylbenzeneacetamide is primarily located in the cytoplasm. Outside of the human body, N, N-diethylbenzeneacetamide can be found in green vegetables. This makes N, N-diethylbenzeneacetamide a potential biomarker for the consumption of this food product.
CAS No. 2431-96-1
Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
IUPAC Name N,N-diethyl-2-phenylacetamide
Standard InChI InChI=1S/C12H17NO/c1-3-13(4-2)12(14)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3
Standard InChI Key UXDAWVUDZLBBAM-UHFFFAOYSA-N
SMILES CCN(CC)C(=O)CC1=CC=CC=C1
Canonical SMILES CCN(CC)C(=O)CC1=CC=CC=C1
Melting Point 86°C

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